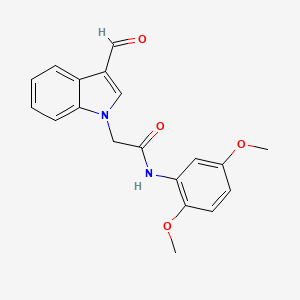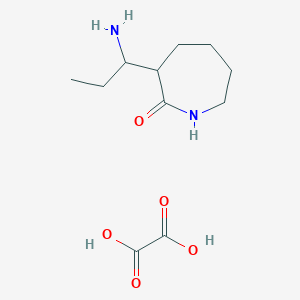
N-(4-chlorophenyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-propoxybenzamide, also known as CPPB, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. In
作用機序
N-(4-chlorophenyl)-3-propoxybenzamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in the regulation of pain, anxiety, and addiction. By blocking the activity of the NOP receptor, N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of these processes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has also been shown to have neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and glutamate.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-propoxybenzamide has several advantages as a research tool, including its selectivity for the NOP receptor, its ability to modulate the activity of pain, anxiety, and addiction, and its neuroprotective effects. However, there are also limitations to its use in lab experiments. For example, N-(4-chlorophenyl)-3-propoxybenzamide has a short half-life, which can make it difficult to administer in vivo. Additionally, the effects of N-(4-chlorophenyl)-3-propoxybenzamide can be influenced by factors such as age, sex, and species.
将来の方向性
There are many potential future directions for research on N-(4-chlorophenyl)-3-propoxybenzamide. One area of interest is the development of novel therapeutics for the treatment of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been shown to modulate the activity of these processes, and further research could lead to the development of more effective treatments. Additionally, research on N-(4-chlorophenyl)-3-propoxybenzamide could lead to a better understanding of the role of the NOP receptor in these processes, and could help to identify new targets for drug development. Finally, future research could explore the potential of N-(4-chlorophenyl)-3-propoxybenzamide as a research tool in other areas of neuroscience, such as memory and cognition.
合成法
N-(4-chlorophenyl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with propionyl chloride to form N-(4-chlorophenyl)propanamide, which is then reacted with 3-bromoanisole to form N-(4-chlorophenyl)-3-methoxybenzamide. This compound is then treated with potassium tert-butoxide and propyl bromide to form N-(4-chlorophenyl)-3-propoxybenzamide.
科学的研究の応用
N-(4-chlorophenyl)-3-propoxybenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. Studies have shown that N-(4-chlorophenyl)-3-propoxybenzamide can modulate the activity of the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. N-(4-chlorophenyl)-3-propoxybenzamide has been used to investigate the role of the NOP receptor in these processes, and to develop potential therapies for the treatment of pain, anxiety, and addiction.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQMJRPKTATFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)

![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)




![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)